[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a chemical compound with the molecular formula C21H20ClN3O2 and a molecular weight of 381.8554 . This compound is of interest due to its unique structure, which combines a pyrazole ring with a morpholine moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring, potentially altering the compound’s properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and morpholine-containing molecules. Compared to these, 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide and other aryl halide derivatives .
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O2/c1-24-19(13-18(23-24)16-8-5-9-17(22)12-16)21(26)25-10-11-27-20(14-25)15-6-3-2-4-7-15/h2-9,12-13,20H,10-11,14H2,1H3 |
InChI Key |
QYGWFHHIXWFANG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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